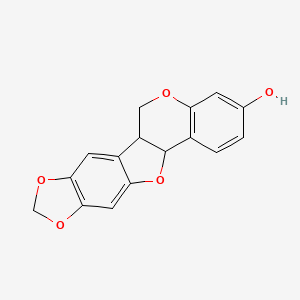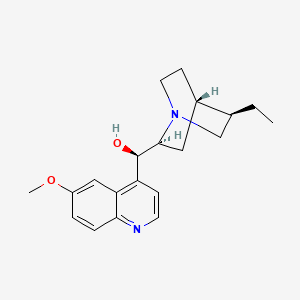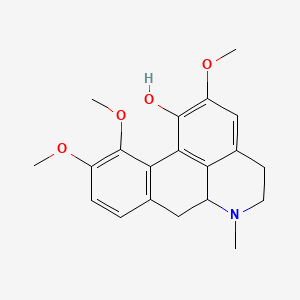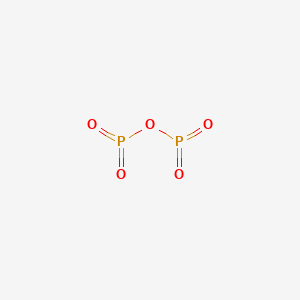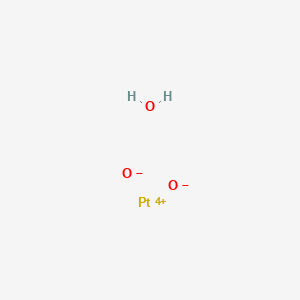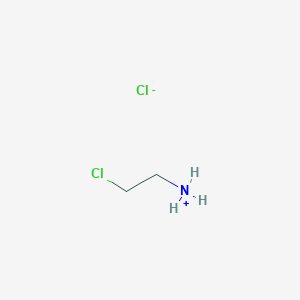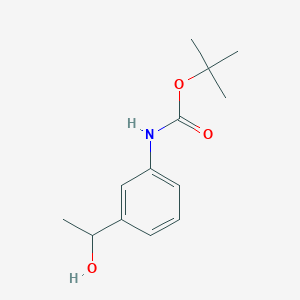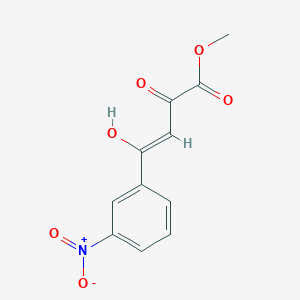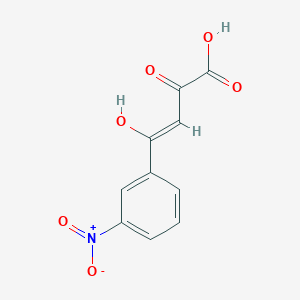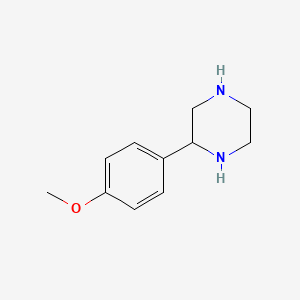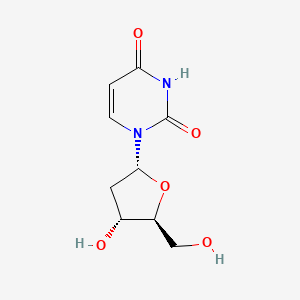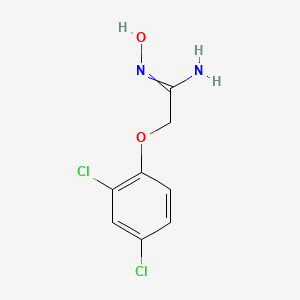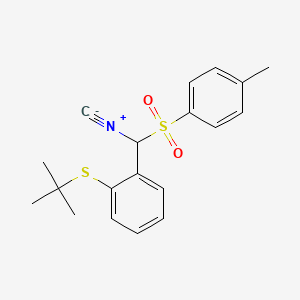
Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-tert-butylsulphanylphenylmethyl chloride with 4-methylphenyl sulphone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone undergoes various types of chemical reactions, including:
Oxidation: The sulphone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or alcohols under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphone group can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in multicomponent reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The sulphone group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone
- Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulfide
- Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulfoxide
Uniqueness
This compound is unique due to the presence of both the isocyano and sulphone groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVZNHJPGJZCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136109 | |
| Record name | 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-30-0 | |
| Record name | 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029104-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,1-Dimethylethyl)thio]-2-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


